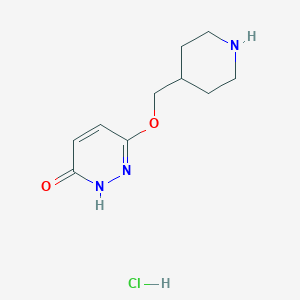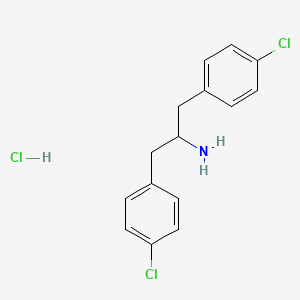
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride
Übersicht
Beschreibung
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1375968-68-5 . It has a molecular weight of 316.66 and its IUPAC name is 1,3-bis(4-chlorophenyl)-2-propanamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Physical And Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a powder in physical form . It has a molecular weight of 316.66 . The compound’s Inchi Code is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
Chlorinated compounds, including chlorophenols and derivatives similar to 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, have been extensively studied for their environmental presence and impact. Chlorophenols, for example, are recognized for their moderate to high persistence in the environment and potential toxic effects on aquatic and mammalian life. Their environmental fate, including degradation and bioaccumulation, has been a significant concern, leading to investigations into biodegradation as a remediation strategy (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).
Endocrine Disruption
The study of chlorinated compounds extends into their potential as endocrine disruptors, with research highlighting the ability of certain chlorophenols and bisphenols to mimic or interfere with hormone functions, posing risks to human health and wildlife. The endocrine-disrupting potential of bisphenol A (BPA) and related compounds has been extensively documented, indicating the need for careful consideration of chemical use and its regulatory implications (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Bioremediation of Contaminated Soils
Research into bioremediation techniques for DDT-contaminated soils provides insights into methods that could potentially apply to similar chlorinated compounds. Biodegradation processes, involving specific bacterial and fungal species, offer a promising approach to reducing the environmental burden of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYYLHITBWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
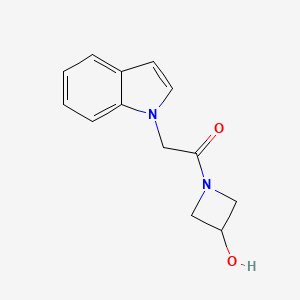
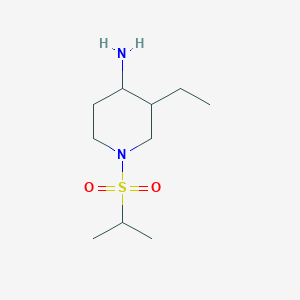
![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
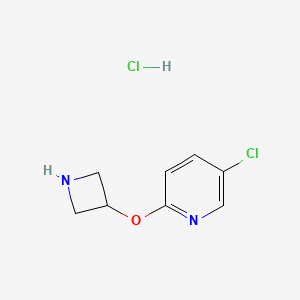
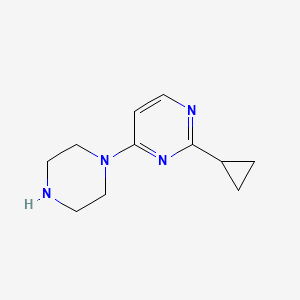
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
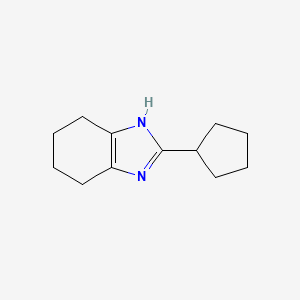
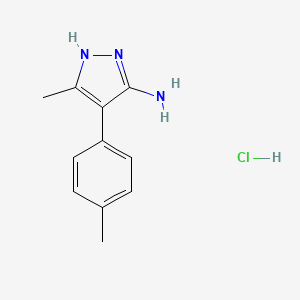
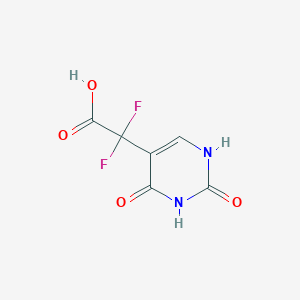

![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)
